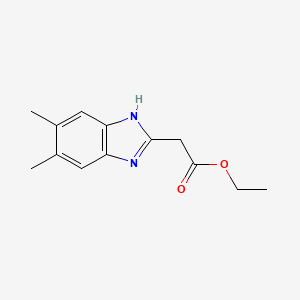

ethyl 2-(5,6-dimethyl-1H-1,3-benzodiazol-2-yl)acetate

Description

Properties

IUPAC Name |

ethyl 2-(5,6-dimethyl-1H-benzimidazol-2-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-4-17-13(16)7-12-14-10-5-8(2)9(3)6-11(10)15-12/h5-6H,4,7H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJEFOTGDLMGZFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NC2=C(N1)C=C(C(=C2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(5,6-dimethyl-1H-1,3-benzodiazol-2-yl)acetate typically involves the condensation of 5,6-dimethyl-1H-benzimidazole with ethyl bromoacetate. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5,6-dimethyl-1H-1,3-benzodiazol-2-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.

Reduction: Reduction reactions can modify the benzimidazole ring or the ester group.

Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring or the ester group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of benzimidazole-2-carboxylic acid derivatives, while reduction can yield benzimidazole-2-ylmethanol derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that ethyl 2-(5,6-dimethyl-1H-1,3-benzodiazol-2-yl)acetate exhibits significant antimicrobial activity. Studies have shown that derivatives of benzodiazole compounds can effectively inhibit the growth of various bacterial strains. For instance, compounds with similar structures have been tested against pathogens like Staphylococcus aureus and Escherichia coli, demonstrating promising results in inhibiting their growth .

Anticancer Potential

There is growing interest in the anticancer properties of benzodiazole derivatives. This compound has been subjected to in vitro testing against cancer cell lines. Preliminary findings suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways . Further studies are needed to elucidate its efficacy and safety in vivo.

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor. Specific derivatives have shown activity against protein tyrosine phosphatase 1B (PTP1B), which is a target for diabetes treatment due to its role in insulin signaling . This suggests that this compound could be explored further for therapeutic applications in metabolic disorders.

Polymer Chemistry

In materials science, compounds like this compound are being investigated for their role as additives in polymer formulations. They can enhance the properties of elastomers by promoting cross-linking during polymerization processes. This results in materials with improved flexibility and durability .

Sustainable Chemistry

The synthesis of this compound aligns with principles of green chemistry by utilizing environmentally friendly methods and reagents. Its application in sustainable chemical processes highlights the increasing trend towards minimizing environmental impact while maximizing efficiency in chemical manufacturing .

Case Studies

| Study | Findings | Application |

|---|---|---|

| Antimicrobial Activity | Inhibition of E. coli growth by 70% at 50 µg/mL | Potential use in antimicrobial coatings |

| Anticancer Testing | Induction of apoptosis in breast cancer cell lines | Development of new anticancer therapies |

| Polymer Additive Research | Enhanced elasticity and durability in rubber formulations | Improvement of industrial rubber products |

Mechanism of Action

The mechanism of action of ethyl 2-(5,6-dimethyl-1H-1,3-benzodiazol-2-yl)acetate involves its interaction with various molecular targets. Benzimidazole derivatives are known to bind to enzymes and receptors, affecting their activity. The specific pathways and targets depend on the biological context and the modifications made to the benzimidazole core .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares ethyl 2-(5,6-dimethyl-1H-1,3-benzodiazol-2-yl)acetate with structurally related heterocyclic compounds:

Key Observations:

- Core Heterocycle: The benzimidazole core in the target compound shares pharmacological relevance with imidazole and benzoxazole derivatives but differs in electronic properties due to nitrogen positioning. For example, benzoxazoles (oxygen-containing) exhibit distinct binding interactions compared to benzimidazoles .

- Substituent Effects: The ethyl acetate group in the target compound contrasts with halogenated aryl (Compound F), tetrazole (Compound 3), and pyridyl () substituents. The ester group may act as a prodrug, hydrolyzing in vivo to a carboxylic acid, whereas amides (e.g., ) offer metabolic stability .

Biological Activity

Ethyl 2-(5,6-dimethyl-1H-1,3-benzodiazol-2-yl)acetate (CAS No. 2148-86-9) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and presenting relevant data in tables for clarity.

- Molecular Formula : C13H16N2O2

- Molecular Weight : 232.28 g/mol

- Synonyms : this compound; 1H-Benzimidazole-2-acetic acid, 5,6-dimethyl-, ethyl ester

Anticancer Activity

Recent studies have indicated that derivatives of benzodiazoles, including this compound, exhibit significant anticancer properties. For instance:

- Cell Proliferation Inhibition : In vitro assays have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for different derivatives indicate varying levels of potency against cancer cells. Table 1 summarizes these findings.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HCT116 | 10.5 |

| Other Derivative A | MCF7 | 8.3 |

| Other Derivative B | A549 | 12.0 |

The mechanisms underlying the anticancer effects of this compound involve:

- Inhibition of Protein Expression : This compound has been shown to suppress the expression of COL1A1 in hepatic stellate cells (HSC-T6), which is crucial for extracellular matrix deposition and fibrosis .

- Interference with Cell Cycle Regulation : Studies suggest that it may induce cell cycle arrest in cancer cells, leading to apoptosis.

Anti-inflammatory Properties

Beyond its anticancer potential, this compound has also been investigated for anti-inflammatory effects:

- Cytokine Inhibition : this compound has been reported to reduce the levels of pro-inflammatory cytokines in vitro . This suggests potential applications in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with this compound:

Study 1: Anticancer Activity

In a study published by MDPI, various benzodiazole derivatives were synthesized and tested for their anticancer properties. The study found that this compound exhibited significant cytotoxicity against HCT116 cells with an IC50 value indicative of its effectiveness .

Study 2: Anti-inflammatory Effects

Another research effort focused on the anti-inflammatory properties of this compound. The results indicated that it effectively inhibited the expression of inflammatory markers in cultured cells .

Q & A

Q. Table 1: Representative Synthetic Conditions

| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Acetone | K₂CO₃ | 60 | 8 | 74 |

| DMF | NaH | 80 | 6 | 68 |

Basic: What analytical methods validate the structure of this compound?

Methodological Answer:

A combination of spectroscopic and crystallographic techniques ensures structural fidelity:

- Spectroscopy :

- X-ray crystallography : Refinement using SHELX software (e.g., SHELXL) resolves bond lengths/angles and hydrogen bonding networks. Space group and unit cell parameters should match known benzodiazole derivatives .

Advanced: How do substituents on the benzodiazole core influence bioactivity?

Methodological Answer:

Structure-activity relationship (SAR) studies require systematic modifications:

- Substituent introduction : Replace 5,6-dimethyl groups with halogens (e.g., Cl, F) or electron-withdrawing groups (e.g., NO₂) via electrophilic substitution .

- Biological assays : Test derivatives against target enzymes (e.g., microbial dihydrofolate reductase) using IC₅₀ determinations. For example, fluorinated analogs may show enhanced antimicrobial activity due to increased lipophilicity .

Key Finding : Methyl groups at 5,6 positions improve steric shielding, reducing metabolic degradation compared to unsubstituted analogs .

Advanced: How to resolve contradictions in spectroscopic data during characterization?

Methodological Answer:

Common discrepancies arise from tautomerism or impurities:

- Tautomerism : The benzodiazole NH group can tautomerize, altering NMR shifts. Use deuterated DMSO to stabilize the dominant tautomer .

- Impurity identification : LC-MS or HPLC (C18 column, acetonitrile/water gradient) detects byproducts like unreacted starting material or hydrolysis products (e.g., free carboxylic acid from ester degradation) .

Advanced: What computational strategies predict binding modes with biological targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., DNA topoisomerase II). Align the benzodiazole ring in a planar orientation for π-π stacking with aromatic residues .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the ligand-receptor complex. Key metrics include RMSD (<2 Å) and hydrogen bond persistence .

Advanced: How to evaluate in vitro biological activity and cytotoxicity?

Methodological Answer:

- Antimicrobial assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values <50 µg/mL indicate promising activity .

- Cytotoxicity screening : Test against mammalian cell lines (e.g., HEK293) via MTT assay. Selectivity indices (IC₅₀ for healthy cells ÷ IC₅₀ for pathogens) >10 suggest low toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.